![molecular formula C13H22N4 B1453591 3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine CAS No. 1306558-43-9](/img/structure/B1453591.png)
3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine
Overview
Description
“3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine” is a chemical compound with the molecular formula C13H22N4 . It has a molecular weight of 234.34 Da . Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity .
Molecular Structure Analysis
The InChI code for “3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine” is 1S/C13H22N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h10-11,14H,1-9H2,(H,15,16,17) .Physical And Chemical Properties Analysis
“3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine” is a powder at room temperature .Scientific Research Applications
Drug Discovery
1,2,4-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,4-Triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,4-triazoles are used due to their high chemical stability . They can withstand harsh conditions, making them suitable for use in various polymerization processes .
Supramolecular Chemistry
1,2,4-Triazoles are used in supramolecular chemistry . They have strong dipole moment and hydrogen bonding ability, which make them useful in the formation of supramolecular structures .
Bioconjugation
1,2,4-Triazoles are used in bioconjugation . They can act as a bridge between two biomolecules, enabling the creation of complex structures with new properties .
Chemical Biology
In chemical biology, 1,2,4-triazoles are used due to their ability to mimic the amide bond . This makes them useful in the study of biological systems .
Fluorescent Imaging
1,2,4-Triazoles are used in fluorescent imaging . They can be used to create fluorescent probes for the detection of various biological targets .
Materials Science
In materials science, 1,2,4-triazoles are used to create new materials with unique properties . They have been used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other potentially useful materials .
properties
IUPAC Name |
3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h10-11,14H,1-9H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUHNIBEFFCDOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NN2)C3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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